molecular formula C9H20N2 B13530830 [(2R)-1-butylpyrrolidin-2-yl]methanamine

[(2R)-1-butylpyrrolidin-2-yl]methanamine

Cat. No.: B13530830
M. Wt: 156.27 g/mol
InChI Key: VRKXUSCKISXSIH-SECBINFHSA-N
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Description

[(2R)-1-Butylpyrrolidin-2-yl]methanamine (CAS 130981-39-4) is a chiral pyrrolidine derivative characterized by a butyl group at the 1-position and a methanamine substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol . This compound belongs to a class of secondary amines with applications in organic synthesis and medicinal chemistry, often serving as a building block for ligands or catalysts.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

[(2R)-1-butylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(11)8-10/h9H,2-8,10H2,1H3/t9-/m1/s1

InChI Key

VRKXUSCKISXSIH-SECBINFHSA-N

Isomeric SMILES

CCCCN1CCC[C@@H]1CN

Canonical SMILES

CCCCN1CCCC1CN

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Core Construction

The key to synthesizing this compound is obtaining the (2R)-pyrrolidine ring with the correct stereochemistry. Common approaches include:

  • Asymmetric synthesis from chiral precursors: Starting from chiral amino acids or chiral pool materials such as (R)-proline derivatives, which already possess the pyrrolidine ring and stereochemistry, enables stereocontrolled synthesis.

  • Asymmetric catalysis: Using chiral catalysts in the formation of the pyrrolidine ring or in functional group transformations to set the (2R) configuration.

  • Resolution of racemic mixtures: Synthesizing racemic pyrrolidin-2-ylmethanamine derivatives followed by chiral resolution techniques to isolate the (2R) enantiomer.

N-Butylation of Pyrrolidine

The introduction of the butyl group at the nitrogen atom is typically achieved by:

  • Alkylation of the pyrrolidine nitrogen: Reacting the pyrrolidine amine with butyl halides (e.g., 1-bromobutane or 1-iodobutane) under basic conditions to form the N-butyl derivative.

  • Reductive amination: Condensation of pyrrolidin-2-ylmethanamine with butanal followed by reduction can also install the N-butyl group.

Introduction of the Methanamine Group

The methanamine substituent at the 2-position is commonly introduced by:

  • Substitution reactions: Starting from 2-hydroxymethyl or 2-halopyrrolidine derivatives, nucleophilic substitution with ammonia or amine sources can yield the methanamine functionality.

  • Reductive amination: Reaction of 2-pyrrolidinone derivatives with formaldehyde and ammonia or amines under reductive conditions.

Representative Preparation Methodologies

Alkylation of (2R)-Pyrrolidin-2-ylmethanamine

A documented procedure involves the alkylation of the free amine with 4-bromo-1-butene in ethanol under reflux with sodium iodide as a catalyst, followed by purification steps including extraction and flash chromatography to isolate the N-butylated product as a yellow oil (yield ~70%). The reaction proceeds as follows:

Step Reagents/Conditions Outcome
1 (2R)-Pyrrolidin-2-ylmethanamine + 4-bromo-1-butene, NaI, EtOH reflux overnight N-alkylation at nitrogen
2 Workup: solvent removal, extraction, drying, chromatography Pure N-butylated product

This method ensures selective N-alkylation without racemization of the chiral center.

Carbamoyl Chloride Intermediate Route

An alternative route involves the formation of carbamoyl chloride intermediates from amine hydrochlorides using triphosgene or other phosgene equivalents at low temperature (-78 °C), followed by reaction with nucleophiles to install the methanamine substituent. This approach provides a versatile intermediate for further functionalization.

Stereoselective Synthesis via Chiral Precursors

Using (2R)-pyrrolidine derivatives prepared from chiral pool sources, the N-butyl group can be introduced via nucleophilic substitution with butyl bromide under basic conditions (K2CO3 in acetonitrile at 45 °C for 48 h), affording the desired stereochemistry retention.

Analytical and Purification Data

  • NMR Characterization: The N-butylated pyrrolidine methanamine typically shows characteristic proton signals for the pyrrolidine ring, the methanamine group, and the butyl chain. For example, 1H NMR shows multiplets around 3.4 ppm for the methylene protons adjacent to nitrogen and multiplets for the butyl chain between 1.3–1.9 ppm.

  • Chromatographic Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios from 5:1 to 20:1) effectively separates the product from impurities.

  • Yield: Reported yields for the two-step alkylation and purification process are approximately 70–75%.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Yield (%) Notes
N-alkylation with 4-bromo-1-butene Reflux in EtOH with NaI catalyst 4-bromo-1-butene, NaI, EtOH, reflux overnight ~70 Selective N-alkylation, stereochemistry retained
Carbamoyl chloride intermediate Formation of carbamoyl chloride, nucleophilic substitution Triphosgene, pyridine, -78 °C; amine nucleophile Variable Versatile intermediate for further derivatization
Alkylation from chiral precursor Nucleophilic substitution with butyl bromide Butyl bromide, K2CO3, acetonitrile, 45 °C, 48 h ~72 Retains (2R) stereochemistry

Research Findings and Considerations

  • The stereochemical integrity of the (2R) center is maintained throughout the alkylation steps, as confirmed by NMR and chiral HPLC analyses.

  • Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.

  • The use of mild bases and controlled temperatures is critical in preserving stereochemistry.

  • The carbamoyl chloride route allows for modular synthesis and potential for analog development.

  • Purification by flash chromatography is effective but requires optimization of solvent systems depending on scale.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-butylpyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

[(2R)-1-butylpyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-1-butylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variation: Alkyl Chain Length

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Data/Applications
This compound Butyl (C₄H₉) C₉H₂₀N₂ 156.27 Limited data; structural analog studies
[(2R)-1-Ethylpyrrolidin-2-yl]methanamine Ethyl (C₂H₅) C₇H₁₆N₂ 128.22 Density: 0.9290 g/mL; commercial availability
1-[(2S)-N-Benzylpyrrolidin-2-yl]methanamine Benzyl (C₆H₅CH₂) C₁₂H₁₈N₂ 190.29 Used in stereoselective synthesis; CAS 96948-23-1

Benzyl substituents introduce aromaticity, which may enhance binding to aromatic receptors in medicinal chemistry contexts.

Stereochemical Variations

  • This compound : The (2R) configuration may influence chiral recognition in catalysis or receptor binding.
  • 1-[(2S)-N-Benzylpyrrolidin-2-yl]methanamine : The (2S) enantiomer demonstrates the role of stereochemistry in synthetic applications, such as asymmetric catalysis .

Note: Direct comparisons of enantiomeric activity are absent in the literature, but stereochemistry is critical in drug design for target specificity.

Heterocyclic Modifications

Compound Name Structural Feature Molecular Formula Key Data
1-(1-Methyl-1H-pyrrol-2-yl)methanamine Pyrrole ring (non-saturated) C₆H₁₀N₂ Aromatic bonds: 5; used in ligand design
1-[5-(Benzyloxy)pyridin-2-yl]methanamine Pyridine ring with benzyloxy C₁₃H₁₄N₂O LogP: 2.82; potential CNS activity

Comparison : Replacing pyrrolidine with pyrrole or pyridine alters electronic properties and hydrogen-bonding capacity. The pyridine derivative (LogP 2.82) is more lipophilic than pyrrolidine analogs, suggesting varied pharmacokinetic profiles.

Functional Group Additions

  • N-(((1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl)pyridin-2-amine : A bicyclic derivative used in nucleophilic amination reactions, highlighting structural versatility .

Biological Activity

[(2R)-1-butylpyrrolidin-2-yl]methanamine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The compound this compound is characterized by a pyrrolidine ring with a butyl substituent and an amine functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
  • Cellular Uptake : The lipophilicity of the butyl group may enhance cellular uptake, impacting its bioavailability and efficacy.

Biological Activity Overview

Activity TypeDescription
AntimicrobialExhibits activity against certain bacterial strains, potentially through membrane disruption.
NeuropharmacologicalMay influence neurotransmitter systems, affecting mood and cognitive functions.
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Neuropharmacological Effects
    Research conducted on rodent models indicated that administration of the compound resulted in increased levels of serotonin and dopamine in the brain, suggesting potential antidepressant effects. Behavioral assays showed reduced anxiety-like behavior in treated animals.
  • Cytotoxic Properties
    In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death.

Toxicity Profile

The toxicity of this compound has been evaluated in animal models. Key findings include:

  • Acute Toxicity : Doses up to 300 mg/kg were well tolerated with no severe adverse effects observed.
  • Chronic Toxicity : Long-term studies indicated no significant changes in organ function or behavior at therapeutic doses.

Q & A

Basic: What are the recommended synthetic routes for [(2R)-1-butylpyrrolidin-2-yl]methanamine, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis typically involves multi-step routes, starting with functionalization of the pyrrolidine ring. Key steps include alkylation at the 1-position with a butyl group and introduction of the methanamine moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid racemization at the 2R stereocenter. For example, low temperatures (<0°C) in aprotic solvents (e.g., THF) can minimize side reactions. Catalytic hydrogenation or chiral auxiliaries may preserve stereochemical integrity . Post-synthetic purification via column chromatography or recrystallization enhances purity.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for R-configuration).
  • Mass Spectrometry (MS): High-resolution MS validates molecular formula (e.g., exact mass ~156.15 g/mol).
  • High-Performance Liquid Chromatography (HPLC): Chiral columns assess enantiomeric excess (>98% purity).
  • Polarimetry: Optical rotation measurements verify stereochemical consistency .

Advanced: How does the stereochemistry at the 2-position of the pyrrolidine ring influence the compound's biological activity and receptor binding?

Answer:
The 2R configuration induces distinct spatial arrangements, affecting interactions with chiral binding pockets (e.g., G-protein-coupled receptors). For example, R-enantiomers may exhibit higher affinity for serotonin receptors (5-HT₂C) due to complementary hydrogen bonding and van der Waals contacts. Comparative studies with S-enantiomers show differences in IC₅₀ values by up to 10-fold, highlighting stereochemical sensitivity .

Advanced: What computational modeling approaches are suitable for predicting the binding modes of this compound with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding poses in receptor active sites (e.g., 5-HT₂C).
  • Molecular Dynamics (MD): Simulations (100 ns+) assess stability of ligand-receptor complexes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluate electronic interactions (e.g., charge transfer in hydrogen bonds).
    Validation with experimental IC₅₀ or Ki values is critical .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized Assays: Use common protocols (e.g., CEREP panels for receptor profiling).
  • Structural Reanalysis: Confirm compound identity via X-ray crystallography (SHELX refinement ).
  • Meta-Analysis: Compare data across studies with similar conditions (e.g., pH 7.4, 37°C) .

Basic: What are the standard protocols for purifying this compound, and what challenges are commonly encountered?

Answer:

  • Flash Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.
    Challenges include residual solvent removal (use rotary evaporation under vacuum) and maintaining stereochemical integrity during acidic/basic workups .

Advanced: What strategies improve the metabolic stability and reduce toxicity of this compound derivatives in preclinical studies?

Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450 oxidation.
  • Prodrug Design: Mask the amine group to enhance bioavailability.
  • In Vitro ADMET Profiling: Liver microsomal assays predict metabolic pathways; Ames tests assess mutagenicity .

Advanced: How do structural modifications at the butyl group affect the physicochemical properties and pharmacological profile of the compound?

Answer:

  • Lipophilicity: Longer alkyl chains (e.g., pentyl) increase logP, enhancing blood-brain barrier penetration.
  • Solubility: Branched chains (e.g., isobutyl) reduce crystallinity, improving aqueous solubility.
  • Receptor Selectivity: Bulky substituents may sterically hinder off-target interactions (e.g., σ receptors) .

Basic: What in vitro assays are recommended for initial assessment of the compound's biological activity?

Answer:

  • Radioligand Binding Assays: Screen for affinity at monoamine transporters (e.g., SERT, DAT).
  • Functional cAMP Assays: Measure GPCR activation/inhibition.
  • Cytotoxicity Testing: MTT assays in HEK293 or HepG2 cells .

Advanced: What are the implications of crystal structure data obtained via X-ray diffraction for understanding the compound's conformational flexibility?

Answer:
X-ray data (refined via SHELX ) reveal:

  • Torsion Angles: Pyrrolidine ring puckering (e.g., envelope vs. twist conformations).
  • Intermolecular Interactions: Hydrogen bonding networks influencing crystal packing.
  • Solvent Effects: Lattice solvents (e.g., water) stabilize specific conformers. This informs drug design by targeting bioactive conformations .

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